

Application Notes and Protocols for Measuring Glycine-Activated Currents Using AM-1488

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Compound of Interest

Compound Name: AM-1488

Cat. No.: B15558889

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Introduction

AM-1488 is a novel tricyclic sulfonamide that acts as a potent, non-selective positive allosteric modulator (PAM) of mammalian glycine receptors (GlyRs).[1][2][3] It also exhibits partial agonistic activity, with a preference for $\alpha 1$ GlyRs.[1][2] This compound enhances the function of GlyRs, which are crucial ligand-gated ion channels mediating inhibitory neurotransmission in the central nervous system.[4][5] Dysfunctional GlyRs have been implicated in chronic pain, making them a significant therapeutic target.[2][6] **AM-1488** has demonstrated analgesic effects in preclinical models of neuropathic pain, highlighting its potential for drug development.[4][5]

These application notes provide a detailed protocol for measuring glycine-activated currents in the presence of **AM-1488** using whole-cell patch-clamp electrophysiology in a heterologous expression system.

Data Presentation

Table 1: AM-1488 Potentiation of Glycine-Evoked Currents in Various GlyR Subtypes

GlyR Subtype	Glycine Concentration (μM) for Evoked Current	AM-1488 Concentration (μM)	Maximal Potentiation (%)	Reference
α1	15	0.5	Not specified	[2] [7]
α2	30	0.5	Not specified	[2] [7]
α3	40-60	0.5	Not specified	[2] [7]
α1β	15	0.5	Not specified	[2] [7]
α2β	25-50	0.5	Not specified	[2] [7]
α3β	30-40	0.5	Not specified	[2] [7]

Table 2: Direct Activation of GlyR Subtypes by AM-1488

GlyR Subtype	AM-1488 Concentration (μM)	Percentage of Maximal Glycine-Evoked Current	Reference
α1	1, 3, 10, 20, 50, 100	Concentration-dependent	[2]
α2	1, 3, 10, 20, 50, 100	Concentration-dependent	[2]
α3	1, 3, 10, 20, 50, 100	Concentration-dependent	[2]

Note: The original data presents these as graphs; specific percentage values for each concentration are not explicitly tabulated in the source.

Table 3: Single-Channel Properties of α1 GlyRs Modulated by AM-1488

Condition	AM-1488 Concentration (μM)	Normalized Open Probability (NPO)	Main Conductance	Reference
Control (Glycine 15 μM)	0	Baseline	No change	[8]
AM-1488	0.5	Increased	No change	[8]
AM-1488	10	Increased	No change	[8]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of Glycine-Activated Currents

This protocol is synthesized from methodologies described in studies investigating GlyR modulators.[2][9]

1. Cell Culture and Transfection:

- Culture Human Embryonic Kidney 293 (HEK293) cells in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin).
- Transiently transfect HEK293 cells with plasmids encoding the desired human GlyR subunits (e.g., $\alpha 1$, $\alpha 2$, $\alpha 3$, or co-transfection of α and β subunits). Use a suitable transfection reagent following the manufacturer's instructions.
- Include a fluorescent reporter plasmid (e.g., eGFP) to identify transfected cells.
- Incubate the cells for 24-48 hours post-transfection to allow for receptor expression.

2. Electrophysiological Recording Setup:

- Use a patch-clamp amplifier and data acquisition system.

- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3–4 MΩ when filled with internal solution.
- Mount the recording chamber on an inverted microscope equipped with fluorescence to visualize transfected cells.
- Use a rapid solution exchange system for the application of glycine and **AM-1488**.

3. Solutions:

- External Solution (in mM): 140 NaCl, 5.4 KCl, 2.0 CaCl₂, 1.0 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.
- Internal Pipette Solution (in mM): 120 CsCl, 8 EGTA, 10 HEPES, 4 MgCl₂, 2 ATP, 0.5 GTP. Adjust pH to 7.4 with CsOH. Note: CsCl is used to block potassium channels and isolate chloride currents.

4. Recording Procedure:

- Transfer a coverslip with transfected cells to the recording chamber and perfuse with the external solution.
- Identify a transfected cell using fluorescence.
- Establish a giga-ohm seal between the patch pipette and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential of -60 mV.
- Record baseline current in the external solution.
- Apply glycine at a concentration that elicits a submaximal response (e.g., EC₁₀-EC₂₀, see Table 1 for examples) to establish a control glycine-evoked current.
- To test for potentiation, co-apply the same concentration of glycine with the desired concentration of **AM-1488** (e.g., 0.5 μM).

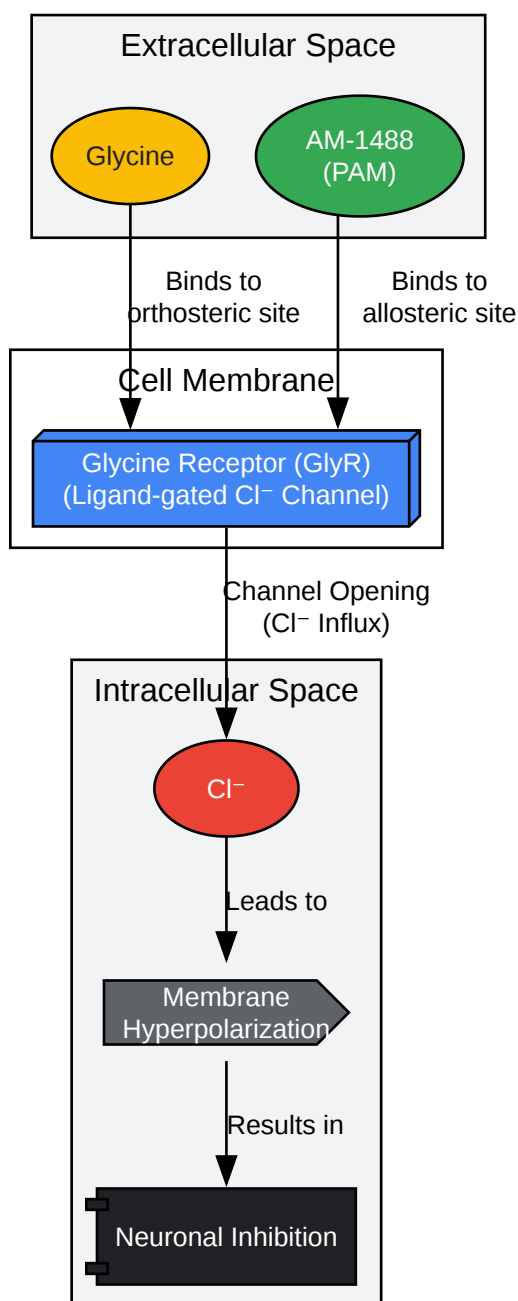
- To test for direct agonism, apply **AM-1488** alone at various concentrations (e.g., 1-100 μM).
- Wash the cell with an external solution between applications to allow for the current to return to baseline.
- Record currents throughout the experiment.

5. Data Analysis:

- Measure the peak amplitude of the glycine-evoked currents in the absence and presence of **AM-1488**.
- Calculate the potentiation as the percentage increase in current amplitude in the presence of **AM-1488** compared to the control glycine response.
- Measure the amplitude of the current evoked by **AM-1488** alone and express it as a percentage of the maximal current evoked by a saturating concentration of glycine (e.g., 2 mM).
- Construct concentration-response curves for **AM-1488** potentiation and direct activation.

Visualizations

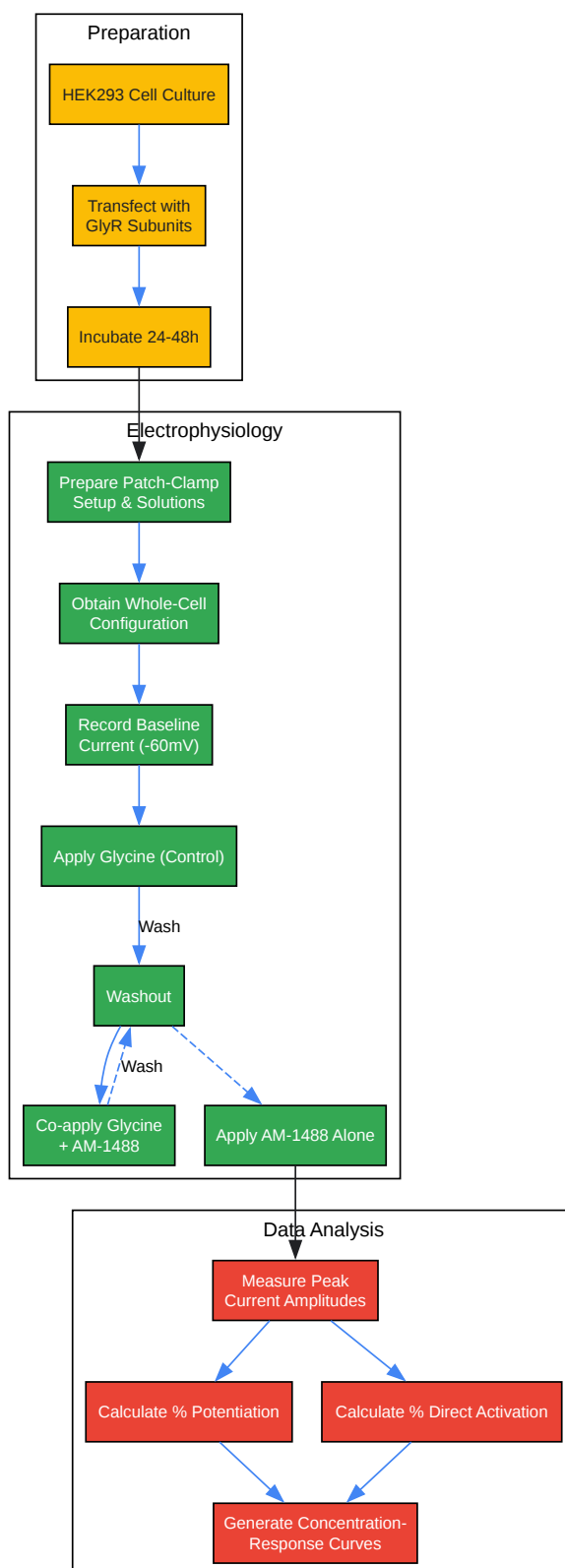
Glycine Receptor Signaling Pathway



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Caption: Signaling pathway of glycine receptor activation and modulation by **AM-1488**.

Experimental Workflow for Measuring AM-1488 Effects



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Caption: Experimental workflow for assessing **AM-1488**'s effect on glycine currents.

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